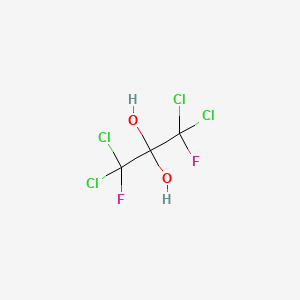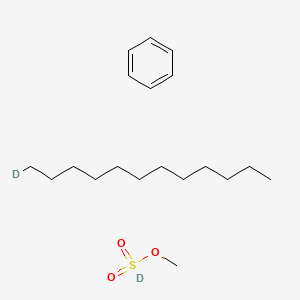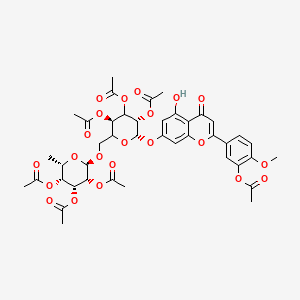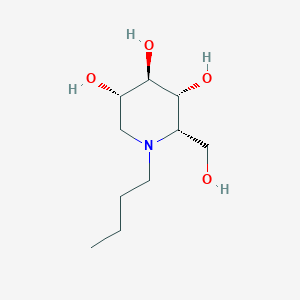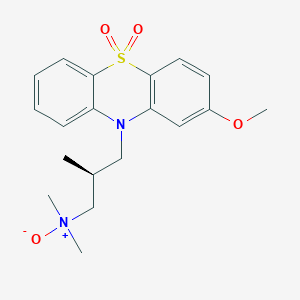
Levomepromazine Sulfone N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Levomepromazine Sulfone N-Oxide can be synthesized through the oxidation of Levomepromazine. One common method involves the use of aqueous nitrous acid as the oxidizing agent. This reaction is typically carried out at room temperature and results in the formation of diastereoisomeric products . The reaction conditions can be varied to optimize the yield and purity of the desired product.
Industrial Production Methods
The use of solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques can help in the purification of the compound .
化学反応の分析
Types of Reactions
Levomepromazine Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation from Levomepromazine.
Reduction: Potential reduction reactions to revert to Levomepromazine or other intermediates.
Substitution: Possible substitution reactions involving functional groups on the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Aqueous nitrous acid is commonly used for oxidation.
Reducing Agents: Various reducing agents can be employed for reduction reactions, depending on the desired outcome.
Major Products Formed
The major product formed from the oxidation of Levomepromazine is this compound. Other potential products include various sulfoxide and N-oxide metabolites .
科学的研究の応用
Levomepromazine Sulfone N-Oxide has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various receptors.
作用機序
Levomepromazine Sulfone N-Oxide exerts its effects by interacting with multiple molecular targets, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . This multi-receptor binding profile contributes to its diverse pharmacological effects, such as sedation, antiemesis, and analgesia .
類似化合物との比較
Similar Compounds
Thioridazine Sulfoxide: Another phenothiazine derivative with similar oxidation pathways and pharmacological properties.
Chlorpromazine Sulfoxide: Shares structural similarities and undergoes similar oxidation reactions.
Promethazine Sulfoxide: Another phenothiazine sulfoxide with comparable chemical and pharmacological characteristics.
Uniqueness
Levomepromazine Sulfone N-Oxide is unique due to its specific receptor binding profile and the formation of diastereoisomeric products during oxidation .
特性
分子式 |
C19H24N2O4S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
(2S)-3-(2-methoxy-5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H24N2O4S/c1-14(13-21(2,3)22)12-20-16-7-5-6-8-18(16)26(23,24)19-10-9-15(25-4)11-17(19)20/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 |
InChIキー |
UUOHRDSNBFFKHG-AWEZNQCLSA-N |
異性体SMILES |
C[C@@H](CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |
正規SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


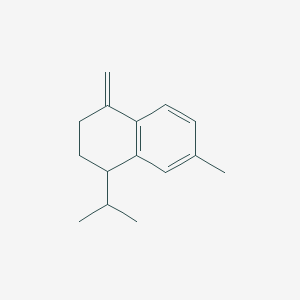
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
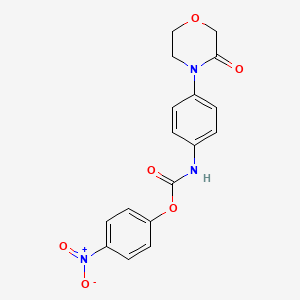
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)

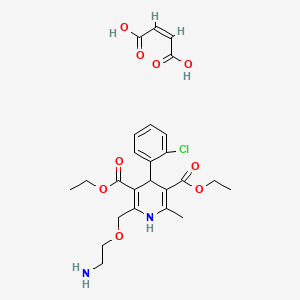
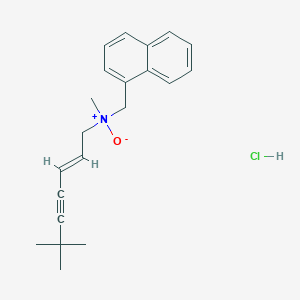
![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
